molecular formula C15H12N6S B5776492 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B5776492
M. Wt: 308.4 g/mol
InChI Key: ZDQWQRLWHPYAEW-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a potential therapeutic agent for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells and other diseased cells. Studies have shown that this compound can inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has a variety of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, this compound has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its ability to selectively target diseased cells while sparing healthy cells. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One area of interest is its potential use in combination with other therapeutic agents to enhance its efficacy. Another area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential use in the treatment of other diseases beyond cancer, Alzheimer's disease, and diabetes.

Synthesis Methods

The synthesis of 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves the reaction of 2-thiophenecarboxaldehyde and 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using standard techniques such as column chromatography.

Scientific Research Applications

1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, suggesting that it may be a promising candidate for further development as an anticancer agent.
In addition to its potential use in cancer research, 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease and diabetes. Studies have shown that this compound has neuroprotective and hypoglycemic effects, suggesting that it may be a promising candidate for further development as a therapeutic agent for these diseases.

properties

IUPAC Name

N-[(E)-1-thiophen-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S/c1-9(12-7-4-8-22-12)18-20-15-17-14-13(19-21-15)10-5-2-3-6-11(10)16-14/h2-8H,1H3,(H2,16,17,20,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQWQRLWHPYAEW-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-thiophen-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

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